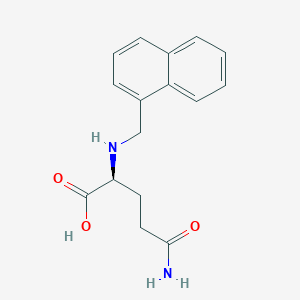

(S)-5-Amino-2-((naphthalen-1-ylmethyl)amino)-5-oxopentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-5-Amino-2-((naphthalen-1-ylmethyl)amino)-5-oxopentanoic acid is a compound that features a naphthalene moiety attached to an amino acid backbone

Preparation Methods

The synthesis of (S)-5-Amino-2-((naphthalen-1-ylmethyl)amino)-5-oxopentanoic acid can be achieved through several synthetic routes. One common method involves the reaction of naphthalen-1-ylmethylamine with a protected form of glutamic acid, followed by deprotection to yield the desired product. The reaction conditions typically involve the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesizers and large-scale reactors .

Chemical Reactions Analysis

(S)-5-Amino-2-((naphthalen-1-ylmethyl)amino)-5-oxopentanoic acid undergoes various chemical reactions, including:

Oxidation: The naphthalene ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.

Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon, which can reduce the naphthalene ring to a dihydronaphthalene derivative.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that (S)-5-Amino-2-((naphthalen-1-ylmethyl)amino)-5-oxopentanoic acid exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising activity against various cancer cell lines, including ovarian and brain cancers. The compound's ability to inhibit cell proliferation was attributed to its interaction with specific molecular targets involved in cancer progression.

Mechanism of Action

The proposed mechanism involves the inhibition of key enzymes that are crucial for tumor growth. For instance, the compound may interfere with the synthesis of nucleotides, thereby limiting the availability of building blocks necessary for DNA replication in rapidly dividing cancer cells.

Neuropharmacology

Potential Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective properties. Research conducted on animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's, indicated that this compound could reduce neuronal apoptosis and inflammation. This effect is believed to be mediated through the modulation of neurotransmitter systems and the reduction of oxidative stress.

Case Study: Neuroprotection in Animal Models

In a controlled study, rodents treated with this compound showed improved cognitive function and reduced markers of neuroinflammation compared to untreated controls. This suggests its potential as a therapeutic agent in neurodegenerative conditions.

Biochemical Research

Enzyme Inhibition Studies

this compound has been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of certain proteases, which are enzymes that play a critical role in protein degradation and turnover.

Data Table: Enzyme Inhibition Potency

Synthesis and Derivative Development

The structural complexity of this compound allows for the development of various derivatives that can enhance its biological activity or selectivity. Researchers have synthesized several analogs with modifications to the naphthalene moiety or the amino acid backbone, leading to compounds with improved pharmacokinetic profiles.

Case Study: Derivative Efficacy

One derivative demonstrated enhanced anticancer activity with an IC50 value significantly lower than that of the parent compound against specific cancer cell lines, indicating that structural modifications can lead to better therapeutic agents.

Mechanism of Action

The mechanism of action of (S)-5-Amino-2-((naphthalen-1-ylmethyl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the enzyme. The naphthalene moiety can interact with hydrophobic pockets in proteins, while the amino acid backbone can form hydrogen bonds and ionic interactions with active site residues .

Comparison with Similar Compounds

(S)-5-Amino-2-((naphthalen-1-ylmethyl)amino)-5-oxopentanoic acid can be compared with other similar compounds such as:

Naphthalene derivatives: Compounds like naphthalene-1-ylmethylamine and naphthalene-2-ylmethylamine share the naphthalene moiety but differ in their functional groups.

Amino acid derivatives: Compounds like N-acetylglutamic acid and N-benzylglutamic acid share the amino acid backbone but differ in their substituents. The uniqueness of this compound lies in its combination of a naphthalene moiety with an amino acid backbone, which imparts unique chemical and biological properties

Biological Activity

(S)-5-Amino-2-((naphthalen-1-ylmethyl)amino)-5-oxopentanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the existing literature on its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure

The compound can be characterized by its unique structure, which includes an amino group, a naphthalenylmethyl moiety, and a pentanoic acid backbone. This structural configuration is believed to contribute to its biological properties.

Research indicates that this compound may exert its effects through several mechanisms:

- Receptor Modulation : The compound has been shown to interact with specific receptors in the central nervous system, potentially influencing neurotransmitter activity.

- Enzyme Inhibition : Studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could alter cellular functions.

- Antioxidant Activity : Preliminary data indicate that this compound may possess antioxidant properties, helping to mitigate oxidative stress in cells.

Biological Activity Overview

Antimicrobial Activity

In a study assessing the antimicrobial properties of the compound, it was found to inhibit the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating significant antibacterial potential.

Cytotoxic Effects

Research involving cancer cell lines demonstrated that this compound induced apoptosis at specific concentrations. Notably, the compound showed higher cytotoxicity against breast cancer cells compared to normal cells, suggesting selectivity for malignant cells.

Neuroprotective Studies

In models of neurodegeneration, the compound exhibited protective effects against neuronal cell death induced by excitotoxicity. It was observed to modulate glutamate receptor activity, which is crucial in neuroprotection.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications have included altering functional groups to improve solubility and bioavailability.

Table of Derivatives and Their Activities

Properties

Molecular Formula |

C16H18N2O3 |

|---|---|

Molecular Weight |

286.33 g/mol |

IUPAC Name |

(2S)-5-amino-2-(naphthalen-1-ylmethylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C16H18N2O3/c17-15(19)9-8-14(16(20)21)18-10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7,14,18H,8-10H2,(H2,17,19)(H,20,21)/t14-/m0/s1 |

InChI Key |

UTANORFYTLOEKD-AWEZNQCLSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2CN[C@@H](CCC(=O)N)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CNC(CCC(=O)N)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.